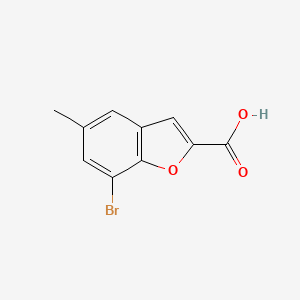

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid

Description

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid (molecular formula: C₁₀H₇BrO₃) is a brominated benzofuran derivative characterized by a carboxylic acid group at position 2, a methyl group at position 5, and a bromine atom at position 5. Its structural features include:

- SMILES:

CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O - InChIKey:

LUUUKOAVOYDJGJ-UHFFFAOYSA-N - Predicted Collision Cross Sections (CCS):

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 254.96514 | 145.2 |

| [M-H]⁻ | 252.95058 | 146.3 |

Properties

IUPAC Name |

7-bromo-5-methyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-2-6-4-8(10(12)13)14-9(6)7(11)3-5/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUUKOAVOYDJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)OC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-47-1 | |

| Record name | 7-bromo-5-methyl-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to bind strongly and with high selectivity to various receptors . For instance, 5-Bromobenzofuran is used in the synthesis of a compound that binds strongly and with high selectivity to the serotonin receptor 5-HT2A .

Mode of Action

Benzofuran compounds are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, leading to their biological effects .

Biochemical Pathways

Benzofuran compounds are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects such as the inhibition of tumor growth, reduction of bacterial proliferation, and prevention of viral replication .

Result of Action

Benzofuran compounds are known to exert strong biological activities, which can result in significant molecular and cellular effects . For instance, the anti-tumor activity of benzofuran compounds can lead to the inhibition of tumor cell proliferation and induction of apoptosis .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of benzofuran compounds .

Biochemical Analysis

Biochemical Properties

For example, a compound synthesized from 5-Bromobenzofuran was shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro.

Cellular Effects

Benzofuran compounds have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Benzofuran compounds are known for their stability and long-term effects on cellular function.

Biological Activity

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid can be represented as follows:

This compound features a bromine atom at the 7-position and a methyl group at the 5-position of the benzofuran ring, which may influence its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. A study evaluating the antimicrobial activity of various benzofuran derivatives, including 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid, showed promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid | Staphylococcus aureus | 100 |

| Escherichia coli | 200 | |

| Candida albicans | 150 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound has moderate activity against these pathogens, particularly showing effectiveness against Staphylococcus aureus and Candida albicans .

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer potential. The cytotoxic effects of 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid were evaluated against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

The IC50 values indicate that this compound exhibits significant cytotoxicity, particularly against A549 and ME-180 cell lines, suggesting potential for development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, benzofuran derivatives have been explored for their anti-inflammatory effects. A study indicated that compounds with similar structures inhibit the 5-lipoxygenase enzyme, which plays a crucial role in inflammatory responses.

Case Study: Inhibition of Leukotriene Synthesis

Inhibition studies showed that 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid could potentially reduce leukotriene synthesis, thereby alleviating symptoms associated with inflammatory diseases such as asthma and allergic rhinitis. This was evidenced by in vitro assays demonstrating reduced leukotriene levels in treated cells .

Scientific Research Applications

7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative with a bromine atom at the seventh position, a methyl group at the fifth position, and a carboxylic acid functional group at the second position of the benzofuran ring . Research into the applications of this specific compound is limited; however, benzofuran derivatives, in general, have demonstrated potential across various scientific fields, including oncology, virology, organic chemistry, microbiology, biochemistry, pharmacology, and dermatology.

Note: The search results primarily discuss the applications of benzofuran derivatives and related compounds, with limited information specific to "7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid." Therefore, the following information is based on the broader applications of benzofurans and their derivatives.

Antimicrobial Activity

Benzofuran and its derivatives are suitable structures for developing antimicrobial agents, demonstrating activity against bacteria. For instance, some 1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranol are effective against Gram-positive bacteria and fungi .

Antiviral Activity

Benzofuran compounds have exhibited antiviral activities, with a novel macrocyclic benzofuran compound showing anti-hepatitis C virus activity and the potential to be an effective therapeutic drug for hepatitis C disease.

Antitumor Activity

Benzofuran compounds have demonstrated strong antitumor activities. A substituted benzofuran, Compound 36, displayed significant cell growth inhibitory effects on different types of cancer cells. Additionally, some benzofuran derivatives have shown anticancer activity with cytotoxicity against HL-60, SMMC7721, A-549, MCF-7, and SW-480 cancer cell lines .

Anti-inflammatory Properties

Certain benzofuran derivatives possess anti-inflammatory properties.

Dermatological Applications

Some benzofuran derivatives, such as psoralen, have been used in treating skin diseases like psoriasis.

Organic Synthesis

Benzofuran-2-carboxylic acid has been employed in synthesizing the oxymethyl-modified coumarinic acid-based cyclic DADLE (H-Tyr-D-Ala-Gly-Phe-D-Leu-OH) prodrug. Novel methods for constructing benzofuran rings have also been discovered, providing excellent methods for synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds.

Other potential applications

- Antioxidant Activity Benzofuran compounds have shown strong anti-oxidative activities.

- Anti-allergic Activity Benzofuran derivatives have been studied for the treatment of allergic diseases, including rhinitis .

Safety and Regulatory Information

Based on available data, 7-Bromo-5-methyl-1-benzofuran-2-carboxylic acid may be harmful if swallowed and can cause skin irritation .

Structural Analogs

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromo-5-methyl-1-benzofuran-3-carboxylic acid | Bromine at position 7, methyl at position 5 | Different substitution pattern affecting reactivity |

| Methyl 7-bromo-1-benzofuran-2-carboxylate | Methyl ester instead of carboxylic acid | Potentially different solubility and reactivity |

| 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid | Chlorine instead of bromine | Variation in biological activity due to halogen differences |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations

Methyl vs. Methoxy/Hydroxy Groups

- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4): Substituents: 5-Br, 7-OH, 6-OCH₃, COOCH₃. Bioactivity: Exhibits cytotoxic activity against human cancer cell lines (e.g., IC₅₀ values in low micromolar range) .

- Methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (Compound 5): Substituents: 5-Br, 7-O(CH₂)₂N(C₂H₅)₂, 6-OCH₃, COOCH₃. Bioactivity: Demonstrates antifungal activity (e.g., against Candida albicans) due to the diethylaminoethoxy side chain, which may facilitate membrane penetration .

Halogen Substitution (Br vs. Cl)

- 5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid: Substituents: 5-Br, 7-Cl, 3-CH₃, COOH. Molecular Formula: C₉H₆BrClO₃.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

Methyl 7-bromo-1-benzofuran-2-carboxylate :

5-Bromo-1-benzothiophene-2-carboxylic acid :

Heterocycle Variations

Benzofuran vs. Benzoxazole

- 7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid: Core Structure: Benzoxazole (nitrogen and oxygen in the heterocycle). Molecular Formula: C₉H₆BrNO₃. Impact: The benzoxazole ring’s electron-deficient nature may enhance binding to enzymatic targets requiring π-π stacking interactions .

Physicochemical and Crystallographic Insights

- Crystal Packing : Derivatives like 5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibit planar benzofuran rings with dihedral angles of 77.37° between substituents. Halogen bonding (Br⋯O interactions) and π-π stacking (slippage: 1.804 Å ) dominate packing behavior, which may influence solubility and stability .

- Collision Cross Section (CCS) : The target compound’s CCS values (~145–146 Ų ) align with similar molecular weights, suggesting comparable gas-phase stability in mass spectrometry analyses .

Bioactivity Trends

- Cytotoxicity: Brominated benzofurans generally exhibit lower cytotoxicity than non-brominated precursors, as seen in compound 4 (IC₅₀: 2.5 µM) vs. its non-brominated analogue (IC₅₀: 0.8 µM) .

- Antifungal Activity: The diethylaminoethoxy group in compound 5 enhances activity against fungi, highlighting the role of side-chain basicity in targeting microbial membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.